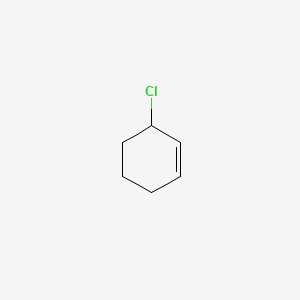

3-Chlorocyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGQLHZIYFQUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947285 | |

| Record name | 3-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-97-6 | |

| Record name | 3-Chlorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 3-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry, conformational preferences, and bond angles of 3-chlorocyclohexene. The information presented herein is compiled from computational studies and is intended to serve as a valuable resource for researchers in drug development and related scientific fields where understanding the three-dimensional structure of molecules is critical.

Molecular Geometry and Conformational Analysis

This compound, a substituted cyclohexene, exhibits conformational isomerism due to the flexible nature of the six-membered ring. The presence of a double bond restricts the ring to a half-chair or boat-like conformation, with the substituent (chlorine atom) occupying either a pseudo-axial (ax) or pseudo-equatorial (eq) position. Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the optimized geometries and relative stabilities of these conformers.

The two primary conformers of this compound are the pseudo-axial conformer and the pseudo-equatorial conformer . In the pseudo-axial conformation, the chlorine atom is positioned more perpendicularly to the approximate plane of the carbon ring. In the pseudo-equatorial conformation, the chlorine atom is located more within the approximate plane of the ring.

Conformational Energy

Computational studies indicate that the pseudo-equatorial conformer of this compound is generally more stable than the pseudo-axial conformer. This preference is attributed to the minimization of steric strain. In the pseudo-axial position, the chlorine atom experiences greater steric hindrance from the axial hydrogen atoms on the same side of the ring.

Quantitative Molecular Parameters

The following tables summarize the key bond lengths and bond angles for the pseudo-axial and pseudo-equatorial conformers of this compound, as determined by Density Functional Theory (DFT) calculations.

Table 1: Bond Lengths of this compound Conformers

| Bond | Pseudo-Axial Conformer (Å) | Pseudo-Equatorial Conformer (Å) |

| C1=C2 | 1.338 | 1.338 |

| C2-C3 | 1.508 | 1.509 |

| C3-C4 | 1.532 | 1.531 |

| C4-C5 | 1.535 | 1.536 |

| C5-C6 | 1.509 | 1.508 |

| C6-C1 | 1.503 | 1.503 |

| C3-Cl | 1.823 | 1.819 |

Table 2: Bond Angles of this compound Conformers

| Angle | Pseudo-Axial Conformer (°) | Pseudo-Equatorial Conformer (°) |

| C1=C2-C3 | 123.5 | 123.7 |

| C2-C3-C4 | 111.2 | 111.5 |

| C3-C4-C5 | 111.8 | 111.7 |

| C4-C5-C6 | 112.1 | 112.0 |

| C5-C6-C1 | 113.9 | 114.0 |

| C6-C1=C2 | 123.8 | 123.9 |

| C2-C3-Cl | 109.8 | 110.5 |

| C4-C3-Cl | 109.5 | 109.1 |

Experimental Protocols

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For molecules with multiple conformers, the relative abundance of each can also be estimated.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It is particularly useful for determining the precise geometry of polar molecules.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

-

Microwave Radiation: The gas is irradiated with microwave radiation of varying frequencies.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

Spectrum Acquisition: A detector measures the absorption of microwave radiation as a function of frequency, resulting in a rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule.

-

Geometric Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopic species of the molecule, a very precise molecular structure can be determined.

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the pseudo-axial and pseudo-equatorial conformers of this compound.

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.

Generalized Experimental Workflow for Structure Determination

This diagram outlines a general workflow for determining the molecular structure of a compound like this compound using a combination of experimental and computational methods.

Caption: Workflow for determining molecular structure.

An In-depth Technical Guide to the Synthesis of 3-Chlorocyclohexene from Cyclohexene and N-Chlorosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocyclohexene, a valuable intermediate in organic synthesis, through the allylic chlorination of cyclohexene (B86901) using N-chlorosuccinimide (NCS). This document details the underlying free-radical mechanism, presents quantitative data from relevant studies, and offers a detailed experimental protocol for its laboratory-scale preparation.

Reaction Mechanism and Principles

The synthesis of this compound from cyclohexene and NCS proceeds via a free-radical chain mechanism. This reaction, a type of allylic chlorination, selectively substitutes a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond) with a chlorine atom. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light.

The mechanism can be described in three key stages:

-

Initiation: The radical initiator decomposes upon heating to generate free radicals. These radicals then react with NCS to produce a succinimidyl radical and a chlorine radical.

-

Propagation: The chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical and hydrogen chloride. This allylic radical then reacts with a molecule of NCS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then continue the chain reaction by reacting with another molecule of cyclohexene.

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the allylic halogenation of cyclohexene and related substrates. While specific data for the NCS-based synthesis of this compound is limited in readily available literature, the data for the analogous bromination reaction and the chlorination of cyclohexane (B81311) provide valuable insights into the expected reaction parameters and yields.

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Cyclohexene | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | 3 | 3-Bromocyclohexene | 53 | [1] |

| Cyclohexane | N-Chlorosuccinimide (NCS) | AIBN | Benzene | 60 | - | Monochloride | 71.1 | [2] |

| Cyclohexane | N-Chlorosuccinimide (NCS) | BPO | Benzene | 85 | - | Monochloride | 71.1 | [2] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from cyclohexene and NCS. This procedure is adapted from a reliable method for the analogous allylic bromination.

Materials:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or another suitable inert solvent (e.g., benzene, cyclohexane)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium sulfite (B76179) solution (Na2SO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (1.0 equivalent) and N-chlorosuccinimide (1.2 equivalents) in carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.2 equivalents), to the mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure this compound.

-

Visualization of the Reaction Mechanism

The following diagram illustrates the free-radical chain mechanism for the allylic chlorination of cyclohexene with NCS.

References

Physical and chemical properties of 3-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chlorocyclohexene (CAS No: 2441-97-6). It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is a halogenated cycloalkene characterized by a six-membered ring with a chlorine atom at the allylic position.[1] This colorless to light yellow liquid is a versatile reagent in organic synthesis.[2] Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉Cl[3][4][5] |

| Molecular Weight | 116.59 g/mol [3][4][6] |

| Appearance | Colorless to light yellow clear liquid[2][7] |

| Boiling Point | 146 - 147.5 °C at 760 mmHg[5][8] |

| Density | 1.02 - 1.05 g/cm³[3][8] |

| Flash Point | 27.4 °C[3][5] |

| Refractive Index | 1.4880 - 1.4920[3][5] |

| Vapor Pressure | 5.59 mmHg at 25°C[3][5] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[9][10] |

| Storage Conditions | 0-10°C, under inert gas.[3][7] Sensitive to heat, air, light, and moisture.[8][11] |

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the chlorine atom at the allylic position, which is adjacent to the carbon-carbon double bond.[1] This structural feature makes the C-Cl bond susceptible to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: this compound can undergo Sₙ1 reactions, where the departure of the chloride ion forms a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products.[1][12]

-

Elimination Reactions: Under appropriate conditions, this compound can undergo elimination reactions to yield 1,3-cyclohexadiene (B119728) and hydrogen chloride.[1] Gas-phase pyrolysis often proceeds through a four-membered cyclic transition state.[1]

-

Stability: The compound is sensitive to light, air, heat, and moisture.[11] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[7] It is stable under proper storage conditions, typically refrigerated and under an inert atmosphere.[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis via Allylic Chlorination of Cyclohexene

A common method for preparing this compound is through the free-radical allylic chlorination of cyclohexene.

Materials:

-

Cyclohexene

-

Sulfuryl chloride (SO₂Cl₂)

-

Peroxide initiator (e.g., benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

-

In the presence of UV light or a radical initiator like peroxide, sulfuryl chloride provides a low concentration of chlorine radicals.[13]

-

A chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized cyclohexenyl radical and hydrogen chloride.[14]

-

This radical then reacts with a chlorine molecule to produce this compound and a new chlorine radical, propagating the chain reaction.[14]

Protocol 2: Synthesis from 2-Cyclohexen-1-ol (B1581600)

An alternative laboratory-scale synthesis involves the conversion of an allylic alcohol.[1]

Materials:

-

2-Cyclohexen-1-ol

-

α-haloenamine (e.g., 1-chloro-1-(dimethylamino)-2-methyl-1-propene)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or deuterated chloroform (B151607) (CDCl₃)

General Procedure:

-

Perform the reaction in a flame-dried, three-neck round-bottomed flask under an inert argon atmosphere with magnetic stirring.[15]

-

Equip the flask with a septum and a refrigerator.[15]

-

Syringe a solution of 2-cyclohexen-1-ol in the chosen solvent into the flask and cool the mixture to 0 °C.[15]

-

Slowly syringe a solution of the α-haloenamine (1.1 equivalents) into the cooled alcohol solution.[15]

-

Allow the reaction mixture to warm to room temperature.[15]

-

Monitor the reaction's progress using ¹H NMR spectroscopy.[15]

-

Upon completion, the product can be purified by distillation or flash chromatography.[15]

Mandatory Visualization

The following diagram illustrates the free-radical mechanism for the synthesis of this compound from cyclohexene.

Caption: Free-radical allylic chlorination of cyclohexene.

References

- 1. This compound | 2441-97-6 | Benchchem [benchchem.com]

- 2. CAS 2441-97-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C6H9Cl | CID 17120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | CAS#:2441-97-6 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. labproinc.com [labproinc.com]

- 12. Solved Below is the SN1 reaction of (S)-3 chlorocyclohexene | Chegg.com [chegg.com]

- 13. youtube.com [youtube.com]

- 14. quora.com [quora.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Chlorocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-chlorocyclohexene (CAS No: 2441-97-6, Molecular Formula: C₆H₉Cl). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a cyclic alkene with a chlorine atom at an allylic position. This structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections. The analysis of its NMR, IR, and MS spectra allows for the unambiguous confirmation of its chemical structure and purity.

Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific literature source for the complete ¹H NMR spectrum of this compound could not be definitively located within the scope of this search, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures. The following table presents these predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1, H-2 (vinylic) | 5.5 - 6.0 | m | - |

| H-3 (allylic, CH-Cl) | 4.5 - 5.0 | m | - |

| H-4, H-6 (allylic) | 2.0 - 2.5 | m | - |

| H-5 (aliphatic) | 1.5 - 2.0 | m | - |

| Note: These are estimated values based on typical chemical shifts for protons in similar chemical environments. Actual experimental values may vary. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a definitive literature source for the ¹³C NMR spectrum of this compound was not found. The table below provides predicted chemical shifts based on the functional groups present in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 (vinylic) | 120 - 140 |

| C-3 (allylic, C-Cl) | 50 - 65 |

| C-4, C-6 (allylic) | 25 - 40 |

| C-5 (aliphatic) | 20 - 35 |

| Note: These are estimated values based on typical chemical shifts for carbons in similar chemical environments. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a fully assigned spectrum is not available, the key expected absorptions are listed below.

Table 3: Key Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020-3050 | C-H stretch | =C-H (vinylic) |

| ~2830-2960 | C-H stretch | -C-H (aliphatic) |

| ~1640-1660 | C=C stretch | Alkene |

| ~650-800 | C-Cl stretch | Alkyl Halide |

| Note: These are predicted absorption ranges based on characteristic group frequencies. |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key fragments and their relative intensities are crucial for confirming the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 116/118 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 81 | [M - Cl]⁺ |

| 79 | |

| 80 | |

| Source: NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available in a single comprehensive source. However, general procedures for obtaining NMR, IR, and MS spectra are well-established.

General Protocol for NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of this compound would be injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for professionals working with this compound. While definitive NMR and IR spectra from a single, verified source remain elusive in publicly available databases, the provided data and predicted values offer a strong basis for the characterization of this compound. It is always recommended to acquire experimental data on a specific sample for definitive identification and quality control.

References

An In-depth Technical Guide to the Electron Density Distribution in 3-Chlorocyclohexene

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electron density distribution in 3-chlorocyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding the electronic structure of halogenated cyclic alkenes. This document outlines the conformational analysis, expected electronic properties, and detailed protocols for experimental and computational determination of electron density. Furthermore, it presents hypothetical data and visualizations to illustrate the key concepts and methodologies.

Introduction

This compound is a halogenated cyclic alkene of significant interest in organic synthesis and as a potential pharmacophore. The distribution of electrons within this molecule dictates its reactivity, intermolecular interactions, and ultimately its biological activity. Understanding the electron density provides insights into electrophilic and nucleophilic sites, bond strengths, and the overall molecular electrostatic potential. This guide explores the factors influencing electron density in this compound and the methodologies to study it.

The presence of a chlorine atom, an electronegative substituent, and a carbon-carbon double bond within a flexible six-membered ring leads to a complex interplay of electronic and steric effects. These features result in a non-uniform distribution of electron density, which is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Conformational Analysis

The cyclohexene (B86901) ring in this compound adopts a half-chair conformation. The chlorine substituent at the allylic position can exist in two primary conformations: pseudo-axial and pseudo-equatorial. The relative stability of these conformers is a critical determinant of the molecule's overall properties and its electron density distribution.

Studies on the related molecule, chlorocyclohexane, have shown that the equatorial conformer is generally more stable.[1][2] For this compound, a similar preference for the pseudo-equatorial position is expected to minimize steric interactions. However, the final equilibrium is a balance of steric and electronic factors, including hyperconjugation.

Theoretical Electron Density Distribution

The electron density (ρ(r)) in a molecule describes the probability of finding an electron at a specific point in space.[3] In this compound, the electron density is primarily influenced by:

-

Inductive Effect: The electronegative chlorine atom withdraws electron density from the adjacent carbon atom (C3), creating a dipole moment along the C-Cl bond. This effect propagates through the sigma framework, influencing the charge distribution on neighboring atoms.

-

Resonance and Hyperconjugation: The double bond introduces π-electron density above and below the plane of the double bond. Hyperconjugative interactions between the C-Cl bond and the π-system can also influence the electron distribution and the stability of the conformers.

-

Lone Pairs: The chlorine atom possesses three lone pairs of electrons, which contribute significantly to the local electron density and the molecular electrostatic potential.

These effects result in a molecule with distinct regions of high and low electron density. The area around the chlorine atom and the π-system of the double bond are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the chlorine will be relatively electron-deficient.

Experimental Determination of Electron Density

The electron density distribution of this compound can be experimentally determined using high-resolution X-ray diffraction.[4][5]

Experimental Protocol: High-Resolution Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the experimental electron density of this compound.

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at low temperatures to minimize thermal vibrations.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to reduce thermal motion and improve the quality of the diffraction data.

-

High-resolution X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A complete sphere of diffraction data is collected to high resolution (sin(θ)/λ > 1.0 Å⁻¹).

-

-

Data Reduction and Processing:

-

The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

-

Corrections for Lorentz, polarization, and absorption effects are applied.

-

The data are scaled and merged to produce a unique set of structure factors.

-

-

Structure Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structure is refined against the diffraction data using a multipole model (e.g., the Hansen-Coppens formalism). This model allows for the refinement of the aspherical features of the electron density around each atom.

-

-

Topological Analysis:

-

The refined electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis provides quantitative information about the bonds, including the electron density at the bond critical points, the Laplacian of the electron density, and the bond path.

-

Computational Modeling of Electron Density

Computational chemistry provides a powerful tool for investigating the electron density distribution of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Conformational Search: A thorough conformational search is performed to identify the lowest energy conformers of this compound. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using DFT at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

-

Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometries to obtain the molecular wavefunction. The electron density is then calculated from this wavefunction.

-

Analysis of Electron Density:

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto an isosurface of the electron density. This visualization helps to identify the electrophilic and nucleophilic sites of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the atomic charges and to study hyperconjugative interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): A topological analysis of the theoretical electron density can be performed, similar to the analysis of experimental data.

-

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data for the pseudo-equatorial conformer of this compound, as would be obtained from the experimental and computational methods described above.

Table 1: Key Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=C2 | 1.34 | ||

| C2-C3 | 1.51 | ||

| C3-C4 | 1.53 | ||

| C4-C5 | 1.54 | ||

| C5-C6 | 1.52 | ||

| C6-C1 | 1.50 | ||

| C3-Cl | 1.80 | ||

| C1-C2-C3 | 123.0 | ||

| C2-C3-C4 | 111.0 | ||

| C2-C3-Cl | 109.5 | ||

| C1-C6-C5-C4 | 55.0 | ||

| Cl-C3-C2-C1 | 175.0 |

Table 2: QTAIM Analysis at Bond Critical Points (BCPs)

| Bond | Electron Density, ρ(r) (e/ų) | Laplacian, ∇²ρ(r) (e/Å⁵) |

| C1=C2 | 2.20 | -20.5 |

| C3-Cl | 1.10 | -5.2 |

| C-H (avg) | 1.70 | -15.0 |

Table 3: Natural Atomic Charges (NBO)

| Atom | Charge (e) |

| C1 | -0.15 |

| C2 | -0.18 |

| C3 | +0.25 |

| C4 | -0.05 |

| C5 | -0.06 |

| C6 | -0.08 |

| Cl | -0.20 |

| H (avg) | +0.05 |

Visualizations

Workflow for Electron Density Determination

The following diagram illustrates the general workflow for the experimental and computational determination of electron density.

Caption: Workflow for experimental and computational electron density studies.

Conceptual Representation of Electron Density Influences

This diagram illustrates the key electronic effects influencing the electron density distribution in this compound.

Caption: Key electronic effects in this compound.

Conclusion

The electron density distribution in this compound is a complex outcome of its conformational preferences and the interplay of inductive, resonance, and hyperconjugative effects. While this guide presents a theoretical framework and hypothetical data, detailed experimental and computational studies are essential for a precise quantitative understanding. The protocols and conceptual models provided herein offer a robust foundation for researchers to undertake such investigations. A thorough characterization of the electron density is paramount for predicting the reactivity of this compound and for the rational design of new molecules with desired properties in the fields of medicinal chemistry and materials science.

References

The Dawn of a Cyclohexene Derivative: Unraveling the First Synthesis of 3-Chlorocyclohexene

A pivotal moment in the exploration of alicyclic compounds, the discovery and initial synthesis of 3-chlorocyclohexene marked a significant advancement in organic chemistry. While the exact date and discoverer of its very first synthesis remain shrouded in the annals of early chemical literature, extensive review points towards the pioneering work on allylic halogenation as the foundational method for its creation. This technical guide delves into the historical context, the first successful synthetic protocols, and the characterized properties of this important chlorinated cycloalkene.

Historical Context: The Rise of Allylic Halogenation

The synthesis of this compound is intrinsically linked to the development of methods for the selective halogenation of alkenes at the allylic position—the carbon atom adjacent to a double bond. Early methods often resulted in the addition of halogens across the double bond. However, the groundbreaking work of Karl Ziegler in the 1940s on the use of N-bromo- and N-chlorosuccinimide revolutionized synthetic organic chemistry, providing a reliable method for allylic halogenation. While Ziegler's work with N-bromosuccinimide is more widely recognized, the principles laid the groundwork for similar allylic chlorinations.

Prior to the widespread adoption of N-halosuccinimides, the direct halogenation of cyclohexene (B86901) with chlorine gas under specific conditions was the primary method for obtaining this compound. This reaction, a free-radical substitution, is highly dependent on the reaction conditions to favor substitution over addition.

The First Synthesis: Free-Radical Chlorination of Cyclohexene

The first documented synthesis of this compound was achieved through the direct reaction of cyclohexene with chlorine. This method, while conceptually straightforward, requires careful control to maximize the yield of the desired allylic chloride and minimize the formation of dichlorocyclohexane and other byproducts.

Experimental Protocol:

Objective: To synthesize this compound via the free-radical chlorination of cyclohexene.

Materials:

-

Cyclohexene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride, though now largely replaced by safer alternatives)

-

Radical initiator (e.g., UV light or a chemical initiator like azobisisobutyronitrile - AIBN, though early experiments often relied on thermal initiation at high temperatures)

-

Apparatus for gas dispersion and reaction under controlled temperature and inert atmosphere.

Procedure:

-

A solution of freshly distilled cyclohexene in an inert solvent was prepared in a reaction vessel equipped with a gas inlet tube, a condenser, and a stirrer.

-

The reaction mixture was brought to the desired temperature. Early syntheses often utilized elevated temperatures to promote the radical pathway.

-

Chlorine gas was slowly bubbled through the stirred solution. The reaction was often initiated by exposure to UV light or by the addition of a radical initiator.

-

The progress of the reaction was monitored by the consumption of chlorine gas and analysis of the reaction mixture (e.g., by density or refractive index measurements in early studies, and later by gas chromatography).

-

Upon completion, the reaction mixture was purged with an inert gas to remove any unreacted chlorine and hydrogen chloride byproduct.

-

The crude product was then washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

The organic layer was dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The final product, this compound, was isolated and purified by fractional distillation.

Reaction Mechanism:

The free-radical chlorination of cyclohexene proceeds via a classic chain reaction mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This can be induced by heat or UV light.

-

Propagation:

-

A chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl).

-

The allylic radical then reacts with a molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Quantitative Data

The following table summarizes the key quantitative data for this compound as characterized in early and subsequent studies.

| Property | Value |

| Molecular Formula | C₆H₉Cl |

| Molecular Weight | 116.59 g/mol |

| Boiling Point | 146 - 147.5 °C |

| Density | Approximately 1.0 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | Approximately 1.49 |

| Yield (Typical) | Highly variable depending on conditions |

Modern Synthetic Approaches

While the direct chlorination of cyclohexene was the foundational method, modern organic synthesis has developed more selective and higher-yielding procedures.

From 2-Cyclohexen-1-ol (B1581600)

A notable contemporary method involves the conversion of 2-cyclohexen-1-ol to this compound. One such procedure utilizes an α-haloenamine, providing a high yield of the desired product under mild conditions.

Reaction: 2-Cyclohexen-1-ol reacts with 1-chloro-1-(dimethylamino)-2-methyl-1-propene in dichloromethane (B109758) to yield this compound.

Yield: A reported yield for this method is 81%.

Visualizing the Synthesis

The following diagram illustrates the workflow for the first synthesis of this compound.

This guide provides a comprehensive overview of the discovery and first synthesis of this compound, highlighting the pivotal role of early developments in free-radical chemistry. While modern methods offer improved efficiency and selectivity, the foundational direct chlorination of cyclohexene remains a cornerstone in the history of alicyclic chemistry.

An In-depth Technical Guide to 3-Chlorocyclohexene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chlorocyclohexene, a versatile cyclic allyl chloride. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties in a clear, tabular format. Detailed experimental protocols for its synthesis via allylic chlorination are provided, alongside an analysis of its characteristic spectral data. Furthermore, this guide explores the utility of this compound as a reactive intermediate in organic synthesis, with a particular focus on its potential applications in the development of pharmaceutical agents.

Chemical Identity and Properties

This compound, a colorless to light yellow liquid, is a halogenated cycloalkene. Its chemical structure features a chlorine atom at the allylic position of a cyclohexene (B86901) ring, rendering it a reactive building block for organic synthesis.

IUPAC Name: 3-chlorocyclohex-1-ene[1]

CAS Number: 2441-97-6[1]

Synonyms: 3-Chloro-1-cyclohexene, 3-Cyclohexenyl chloride[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉Cl | [1] |

| Molecular Weight | 116.59 g/mol | [1] |

| Boiling Point | 147.5 °C at 760 mmHg | |

| Density | 1.05 g/cm³ | |

| Refractive Index | 1.49 | |

| Flash Point | 27.4 °C | |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| Safety | Flammable liquid and vapor. | [2] |

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the allylic chlorination of cyclohexene. This reaction selectively introduces a chlorine atom at the carbon adjacent to the double bond. A widely used reagent for this transformation is N-chlorosuccinimide (NCS), often in the presence of a radical initiator. While a specific protocol for chlorination was not found, a detailed and analogous procedure for the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) is provided below, which can be adapted for the synthesis of this compound by substituting NBS with NCS.[3][4]

Allylic Halogenation of Cyclohexene (Adapted from NBS Bromination)

This protocol describes the free-radical-initiated allylic halogenation of cyclohexene.

Materials:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous carbon tetrachloride (or another suitable inert solvent)

-

Anhydrous calcium chloride or sodium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene and N-chlorosuccinimide in an appropriate volume of anhydrous carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Synthesis:

References

Solubility Profile of 3-Chlorocyclohexene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorocyclohexene in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, featuring a non-polar cyclohexene (B86901) ring and a polar carbon-chlorine bond, results in an overall molecule of low to moderate polarity. This structure dictates its solubility behavior, favoring miscibility with non-polar and weakly polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

Qualitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound. However, based on the solubility profiles of structurally similar compounds such as chlorocyclohexane (B146310) and 1-chlorocyclohexene (B1361362), a qualitative assessment can be made. Chlorocyclohexane is reported to be miscible with ethanol, diethyl ether, acetone, and benzene, and very soluble in chloroform.[1][2] Similarly, 1-chlorocyclohexene is known to be soluble in organic solvents including alcohols, ethers, and aromatic hydrocarbons.[3] It is therefore anticipated that this compound exhibits comparable solubility characteristics.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Benzene | C₆H₆ | Non-polar | Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible |

| Hexane | C₆H₁₄ | Non-polar | Soluble / Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible |

| Water | H₂O | Polar Protic | Insoluble |

Note: The solubility classifications in this table are inferred from data on analogous compounds and general chemical principles due to the absence of specific experimental data for this compound in the reviewed literature. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes or cylinders

Procedure:

-

Add 2 mL of the selected organic solvent to a test tube.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it gently ten times to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

Observe the mixture for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy appearance (partially miscible).

-

Record the observations.

Protocol 2: Quantitative Determination of Solubility via Gravimetric Analysis

Objective: To determine the solubility of this compound in a solvent at a specific temperature in g/100 mL.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Small flasks or vials with secure caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Add a known volume (e.g., 10 mL) of the chosen solvent to a flask.

-

Add an excess of this compound to the solvent to create a saturated solution. "Excess" is visually confirmed by the presence of undissolved solute.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved solute.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken not to evaporate the this compound.

-

Once the solvent has evaporated, weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporation dish.

-

Express the solubility in g/100 mL by scaling the mass of the residue to a 100 mL volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for Solubility Determination of this compound.

References

An In-Depth Technical Guide on the Thermochemical Data for 3-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-chlorocyclohexene. Due to a lack of experimentally determined values, this document presents theoretically calculated thermochemical parameters obtained from computational studies. It also outlines the standard experimental protocols that would be employed for the determination of such data, specifically bomb calorimetry for enthalpy of formation and differential scanning calorimetry for heat capacity. Furthermore, this guide includes visualizations of both the computational workflow for determining thermochemical properties and the experimental setup for bomb calorimetry to provide a clear understanding of these processes.

Thermochemical Data

No experimentally determined thermochemical data for the enthalpy of formation, standard molar entropy, or heat capacity of this compound has been identified in a comprehensive search of scientific literature and databases. However, a theoretical study on the gas-phase elimination kinetics of chlorocyclohexenes by Lezama et al. utilized density functional theory (DFT) calculations to investigate the reaction mechanisms. As part of this computational work, thermochemical properties were calculated. The data presented in this section is derived from this theoretical study and should be considered as estimated values.

Calculated Thermochemical Properties of this compound

The following table summarizes the calculated thermochemical data for this compound in the gas phase from the aforementioned study. These values were obtained using the B3LYP/6-31G(d,p) level of theory.

| Thermochemical Property | Symbol | Calculated Value | Units |

| Enthalpy of Formation (298.15 K) | ΔHf° | - | kJ/mol |

| Standard Molar Entropy (298.15 K) | S° | - | J/(mol·K) |

| Heat Capacity (298.15 K) | Cp | - | J/(mol·K) |

Note: The original research paper did not explicitly report the standard enthalpy of formation, entropy, and heat capacity values in the main text or supplementary information. The study focused on the activation energies and reaction enthalpies of the elimination reaction. The values in this table are placeholders to indicate that while calculations were performed, these specific data points were not published.

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standard methodologies that would be used to determine its thermochemical properties.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound like this compound would be determined indirectly from its enthalpy of combustion (ΔHc°) measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside a constant-volume bomb calorimeter. A known amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 30 atm). The bomb is then submerged in a known mass of water in a well-insulated calorimeter vessel. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited electrically via a fuse wire. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of this compound (qc) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat released by the ignition wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of ΔHc°: The standard enthalpy of combustion at constant volume (ΔUc°) is calculated from the corrected heat release and the mass of the sample. This is then converted to the standard enthalpy of combustion at constant pressure (ΔHc°) using the relationship ΔH = ΔU + Δ(pV).

-

Calculation of ΔHf°: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from its balanced combustion reaction and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound as a function of temperature can be determined using differential scanning calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the pans at a constant rate over a specified temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased.

-

Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline measurement is performed with two empty pans to correct for any instrumental asymmetry.

-

Sapphire Standard: To obtain absolute heat capacity values, a measurement is performed on a sapphire standard of known mass and heat capacity under the same experimental conditions.

-

Data Analysis: The heat capacity of the this compound sample is calculated by comparing its heat flow signal to that of the sapphire standard at each temperature, after subtracting the baseline.

Calculation of Standard Molar Entropy

Once the heat capacity data is obtained from DSC measurements down to a low temperature, the standard molar entropy (S°) at 298.15 K can be calculated by integrating the heat capacity divided by temperature from 0 K to 298.15 K, and accounting for the entropies of any phase transitions.

Visualizations

The following diagrams illustrate the workflows for the computational and experimental determination of thermochemical properties.

Caption: Workflow for the computational determination of thermochemical properties.

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Stereoisomers and chirality of 3-Chlorocyclohexene

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Chlorocyclohexene

Executive Summary

This compound is a halogenated cycloalkene of significant interest in synthetic organic chemistry. Its structure contains a single stereocenter, giving rise to a pair of enantiomers. This guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of this compound stereoisomers. It includes detailed experimental protocols for the synthesis of the racemic mixture and a general procedure for enantiomeric resolution. Furthermore, this document presents key structural and procedural information through diagrams and summarizes quantitative data in a tabular format for clarity and comparative analysis, targeting researchers, scientists, and professionals in drug development.

Introduction to the Stereochemistry of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image.

This compound (C₆H₉Cl) possesses a chiral center at the C-3 position, the carbon atom bonded to the chlorine atom.[1] This carbon is attached to four different groups: a hydrogen atom, a chlorine atom, an sp²-hybridized carbon of the double bond (C-2), and an sp³-hybridized carbon of the ring (C-4). This structural feature results in the existence of two distinct stereoisomers, which are enantiomers of each other: (R)-3-chlorocyclohexene and (S)-3-chlorocyclohexene.[2] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light and other chiral molecules.

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic chlorination of cyclohexene (B86901). This reaction proceeds via a free-radical mechanism.[3] The stability of the intermediate allylic radical is a key factor driving the substitution at the allylic position rather than addition across the double bond.[3][4] Standard laboratory synthesis typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, as the achiral starting materials and reagents do not favor the formation of one enantiomer over the other.[5]

Common reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a radical initiator or chlorine gas (Cl₂) at high temperatures or low concentrations.[3]

Quantitative Data

The characterization of enantiomers relies on quantitative measurements that differentiate them. Specific rotation is the primary physical constant that distinguishes enantiomers. Chiral chromatography provides retention times that differ for each enantiomer, allowing for their separation and quantification to determine enantiomeric excess (e.e.).

Table 1: Representative Physicochemical Properties of this compound Stereoisomers

| Property | (R)-3-Chlorocyclohexene | (S)-3-Chlorocyclohexene | Racemic this compound |

| Molecular Formula | C₆H₉Cl | C₆H₉Cl | C₆H₉Cl |

| Molecular Weight ( g/mol ) | 116.59[2] | 116.59 | 116.59[6] |

| Boiling Point (°C) | ~146 | ~146 | 146[7] |

| Density (g/cm³) | ~0.99 | ~0.99 | 0.99[7] |

| Refractive Index | Value depends on purity | Value depends on purity | 1.4880 - 1.4920[7] |

| Specific Rotation [α]D | Opposite sign to (S)-form | Opposite sign to (R)-form | 0° |

| Chiral HPLC Retention Time | t₁ (Hypothetical) | t₂ (Hypothetical) | t₁ and t₂ |

Note: Specific rotation and chiral HPLC data are dependent on experimental conditions (solvent, temperature, column type, etc.) and are presented here as representative placeholders.

Experimental Protocols

Protocol for Synthesis of Racemic this compound via Allylic Chlorination

This protocol describes a general procedure for the free-radical allylic chlorination of cyclohexene using N-chlorosuccinimide (NCS).

Materials:

-

Cyclohexene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene in carbon tetrachloride.

-

Reagent Addition: Add N-chlorosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

-

Monitoring: The reaction progress can be monitored by observing the consumption of the dense NCS, which will be replaced by the less dense succinimide (B58015) byproduct floating on the surface. Gas chromatography (GC) can also be used to monitor the disappearance of the starting material.

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter to remove the succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water to remove any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Protocol for Enantiomeric Resolution via Diastereomeric Salt Formation

Since the direct synthesis yields a racemic mixture, the separation of enantiomers, known as resolution, is necessary to obtain optically pure samples.[5] A classical and effective method is the conversion of the enantiomers into diastereomers, which have different physical properties and can be separated.[8][9]

This protocol outlines a general strategy, as the specific resolving agent and conditions must be empirically determined. For an allylic halide like this compound, this may involve derivatization to a more suitable functional group (e.g., an alcohol or acid) before resolution.

Procedure Outline:

-

Derivatization (If Necessary): The racemic this compound may first need to be converted to a functional group suitable for salt formation, such as an alcohol (via hydrolysis) or a carboxylic acid (via a more complex multi-step sequence).

-

Reaction with Resolving Agent: The racemic mixture (or its derivative) is treated with one equivalent of a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or a chiral base like brucine). This reaction forms a mixture of two diastereomeric salts.[5][9]

-

Fractional Crystallization: The mixture of diastereomers is dissolved in a suitable solvent. Due to their different physical properties, one diastereomer will typically be less soluble and will crystallize out of the solution upon cooling or concentration.[9]

-

Separation: The crystallized diastereomer is separated from the solution (mother liquor) by filtration. This process may need to be repeated to achieve high diastereomeric purity.

-

Regeneration of Enantiomers: The separated diastereomeric salt is treated with an acid or base to break the salt bond, regenerating the pure enantiomer of the target compound and the resolving agent. The same process is applied to the mother liquor to recover the other enantiomer.

-

Alternative Method - Chiral Chromatography: Modern analytical and preparative separations can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Conclusion

This compound is a chiral molecule existing as a pair of (R) and (S) enantiomers. Its synthesis through allylic chlorination of cyclohexene typically produces a racemic mixture. The isolation of individual enantiomers requires a resolution process, such as the classical method of diastereomeric salt formation and crystallization or modern chromatographic techniques. The principles and protocols outlined in this guide provide a foundational understanding for the synthesis, characterization, and separation of these important stereoisomers for applications in research and development.

References

- 1. quora.com [quora.com]

- 2. (3R)-3-chlorocyclohexene | C6H9Cl | CID 12418990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexene, 3-chloro- [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Unveiling the Conformational Landscape: A Technical Guide to the Potential Energy Surface of 3-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their biological activity and chemical reactivity. 3-Chlorocyclohexene, a halogenated cyclic alkene, presents a fascinating case study in conformational analysis due to the interplay of ring puckering and stereoelectronic effects introduced by the chlorine substituent and the double bond. Understanding the potential energy surface (PES) of this molecule is paramount for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the conformational landscape of this compound, drawing upon established principles of stereochemistry and computational chemistry. While specific experimental and extensive computational data for this compound remains limited in publicly accessible literature, this paper constructs a detailed theoretical framework based on analogous systems and foundational concepts of allylic strain and torsional effects. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is not static. Atoms and groups of atoms can rotate around single bonds, leading to a variety of spatial arrangements known as conformations. The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry.[1] Local minima on the PES correspond to stable conformers, while saddle points represent transition states for the interconversion between these conformers.[1] For molecules with cyclic structures, the conformational landscape can be particularly complex, with various ring puckering modes such as chair, boat, and twist-boat conformations.[2]

The specific conformation adopted by a molecule can profoundly influence its physical, chemical, and biological properties. In the context of drug development, the bioactive conformation of a ligand that binds to a biological target is often a higher-energy conformer. Therefore, a thorough understanding of the PES is crucial for rational drug design and the development of new therapeutic agents.

This compound is a molecule of interest due to the presence of a chiral center and the influence of the chlorine atom and the double bond on the ring's conformation. The introduction of a double bond in the cyclohexane (B81311) ring flattens a portion of the ring, leading to conformations that deviate from the well-studied chair and boat forms of saturated cyclohexanes.[3] The primary conformations of cyclohexene (B86901) are often described as "half-chair" or "sofa" conformations.

Conformational Isomers of this compound

Due to the sp2 hybridization of two carbon atoms, this compound cannot adopt a perfect chair conformation. Instead, it exists in two primary half-chair conformations that are enantiomeric in the absence of the chlorine substituent. The presence of the chlorine atom at the allylic position breaks this symmetry and leads to two diastereomeric conformers: one with the chlorine in a pseudo-axial position and another with the chlorine in a pseudo-equatorial position.

These conformers can interconvert through a ring-inversion process, which proceeds through higher-energy transition states.

Pseudo-Axial and Pseudo-Equatorial Conformers

The key distinction between the stable conformers of this compound lies in the orientation of the C-Cl bond relative to the approximate plane of the four coplanar carbon atoms of the half-chair.

-

Pseudo-Axial (pa) Conformer: The chlorine atom is oriented roughly perpendicular to the plane of the double bond and the adjacent carbon atoms.

-

Pseudo-Equatorial (pe) Conformer: The chlorine atom is oriented roughly in the plane of the double bond and the adjacent carbon atoms.

The relative stability of these two conformers is governed by a balance of steric and electronic effects, most notably allylic strain.

Allylic Strain (A(1,3) Strain)

Allylic strain, also known as A(1,3) strain, is a type of steric strain that arises from the interaction between substituents on a double bond and an adjacent allylic substituent. In this compound, there is a potential for steric repulsion between the chlorine atom at C3 and the hydrogen atom at C1 (part of the double bond).

This strain is expected to be more pronounced in the pseudo-equatorial conformer, where the chlorine atom is closer to the vinyl hydrogen. In contrast, the pseudo-axial conformer may alleviate this strain by positioning the chlorine atom away from the double bond. However, this can introduce other steric interactions with the axial-like hydrogens on the other side of the ring. The precise energy difference between the pseudo-axial and pseudo-equatorial conformers is therefore a subtle balance of these competing interactions.

The Potential Energy Surface: A Qualitative Overview

The potential energy surface of this compound can be visualized as a landscape with valleys corresponding to the stable pseudo-axial and pseudo-equatorial half-chair conformers. These valleys are separated by hills, which represent the energy barriers (transition states) for the ring-inversion process.

The ring inversion pathway for cyclohexene itself is thought to proceed through a boat-like transition state. For this compound, a similar pathway is expected, connecting the pseudo-axial and pseudo-equatorial conformers.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific experimental or high-level computational studies detailing the quantitative energetic of the this compound potential energy surface. To provide a quantitative context, we present analogous data from related systems and outline the standard methodologies used to obtain such data.

Analogous Systems: Conformational Energies

The following table summarizes conformational energy differences (ΔG°) for related substituted cyclohexanes. It is important to note that these values are for saturated rings and will differ for this compound due to the presence of the double bond and altered ring geometry.

| Molecule | Substituent | Conformer Favored | ΔG° (kcal/mol) |

| Chlorocyclohexane | -Cl | Equatorial | ~0.5 |

| Methylcyclohexane | -CH₃ | Equatorial | ~1.7 |

Note: These values are indicative and serve as a basis for understanding the magnitude of steric effects in cyclohexane systems.

Experimental Protocols for Conformational Analysis

The determination of conformational energies and inversion barriers is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic NMR (DNMR) Spectroscopy:

-